molecular formula C8H15NO B2589718 (1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol CAS No. 2378490-18-5

(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol

Cat. No.: B2589718
CAS No.: 2378490-18-5
M. Wt: 141.214
InChI Key: HBXKQKMXSXOVSL-VQVTYTSYSA-N
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Description

“(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol” is a compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, one study reported the isolation of 6-endo-(1S, 5R, 6S)-bicyclo[3.2.0]hept-2-en-6-ol (e.e. 89%) following subsequent workup and purification .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 .

Scientific Research Applications

Synthesis and Derivatives

One area of application involves the synthesis of complex molecules and derivatives from this compound. For instance, researchers have explored its role in the synthesis of rigid non-chiral analogues of amino acids, highlighting its utility in creating structurally unique compounds with potential applications in drug design and biochemical studies (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Antibacterial Spectrum Extension

Another significant application is its contribution to extending the antibacterial spectrum of beta-lactams. Research on beta-lactamase inhibitors, which include derivatives of the compound, has shown that they can inhibit the growth of resistant bacteria by working alongside other antibiotics, thus enhancing their effectiveness (English et al., 1978).

Synthesis of Nucleoside Analogues

The compound also serves as a versatile intermediate in the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer drugs. Studies have demonstrated its utility in efficiently synthesizing cyclopentyl carbocyclic nucleosides, showcasing its versatility and potential in medicinal chemistry (Dominguez & Cullis, 1999).

Asymmetric Synthesis and Drug Design

Its application extends to asymmetric synthesis, where derivatives of the compound have been utilized in the creation of bicyclic amino acid derivatives. This process is pivotal for developing pharmaceuticals with specific chiral properties, which can significantly impact their therapeutic efficacy and safety (Waldmann & Braun, 1991).

Cytotoxicity and Antinociceptive Properties

Research into cytotoxic epoxide derivatives of the compound reveals its potential in cancer therapy, with studies indicating significant cytotoxicity in tissue culture assays. This suggests its possible use in developing novel anticancer agents (Anderson & Dewey, 1977).

Future Directions

Bicyclo[3.2.0] compounds have been the subject of research for many years, with interest driven mainly by the pharmaceutical industry . The potential of oxy-functionalised bicyclo[3.2.0]heptenones and the equivalent heptenols to offer different opportunities in each ring for the subsequent stereocontrolled assembly of a significant number of valuable products has been reaffirmed within the last few months . This suggests that “(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol” and similar compounds could have promising applications in the future.

Properties

IUPAC Name

(1S,5R,6S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKQKMXSXOVSL-VQVTYTSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1O)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]([C@@H]1O)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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